1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine ring.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.
Attachment of the pyrrolidinone moiety: The final step involves the coupling of the sulfonylated piperazine with a pyrrolidinone derivative under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and is studied for its serotonin reuptake inhibitory activity.
4-(4-Benzyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one: This compound has a similar piperazine structure and is investigated for its antimicrobial activity.
4,5-Dinitro-2,7-bis-(4-pyridin-2-yl-piperazine-1-sulfonyl)-fluoren-9-one: This compound contains a piperazine ring and is studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H27N3O3S/c1-18-4-6-19(7-5-18)17-23-13-15-24(16-14-23)29(27,28)21-10-8-20(9-11-21)25-12-2-3-22(25)26/h4-11H,2-3,12-17H2,1H3 |
InChI Key |
WMFFGJURFMFLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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